Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate follows IUPAC conventions for spirocyclic compounds. The parent structure is a spiro[4.4]nonane system, where two cycloalkane rings (each containing four carbon atoms) share a single spiro carbon atom. The numbering begins at the spiro junction, with the oxygen atom in the 1-position (1-oxa) and the nitrogen atom in the 7-position (7-aza). The ketone group at position 3 (3-oxo) and the tert-butyl ester moiety at position 7 complete the substituent designation. The CAS registry number 1160246-85-4 uniquely identifies this compound in chemical databases.
Molecular Architecture: Spirocyclic Core Analysis
The molecular formula C₁₂H₁₉NO₄ (molecular weight: 241.28 g/mol) reflects a compact spirocyclic framework fused with heteroatoms and functional groups. Key structural features include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)CO2 |
|
| InChIKey | PBIPOVUIKARFCM-UHFFFAOYSA-N | |
| Ring sizes | Two fused 4-membered rings |
The 1-oxa-7-azaspiro[4.4]nonane core consists of:
- A tetrahydrofuran ring (1-oxa) with an oxygen atom.
- A piperidine-like ring (7-aza) containing a nitrogen atom.
- A ketone group at the 3-position introduces electronic polarization, influencing reactivity.
Stereochemical Configuration and Conformational Isomerism
While crystallographic data for this specific compound are limited, spiro[4.4]nonane derivatives typically exhibit restricted rotation due to the fused ring system. Theoretical analysis suggests:
- The spiro carbon imposes a near-perpendicular orientation between the two rings, minimizing steric strain.
- The nitrogen atom’s lone pair and the ketone’s electron-withdrawing effect create a polarized electronic environment, stabilizing specific conformers.
- Substituent interactions (e.g., tert-butyl group) may further constrain rotational freedom, favoring one predominant conformation in solution.
Crystallographic Data and X-Ray Diffraction Studies
X-ray studies on analogous spirocyclic compounds, such as (S)-(–)-spiro[4.4]nonane-1,6-dione, reveal key structural insights:
For tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, computational models predict a crystalline lattice stabilized by van der Waals interactions between the tert-butyl groups and dipole-dipole interactions from the ketone and ester moieties. Experimental validation via X-ray diffraction is warranted to confirm these predictions.
Properties
IUPAC Name |
tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIPOVUIKARFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719143 | |
| Record name | tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-85-4 | |
| Record name | tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 2: Reduction of Ester to Alcohol
Reaction: The malonate derivative (compound 2) is reduced using lithium borohydride in tetrahydrofuran (THF).
- Temperature: 0–70°C
- Duration: 2.5 hours
Research Findings:
Lithium borohydride selectively reduces esters to primary alcohols. The low-temperature condition minimizes over-reduction, and the reaction yields compound 3 with high efficiency, as indicated by a 100% yield in experimental data.
Step 3: Sulfonylation with p-Toluenesulfonyl Chloride
Reaction: Compound 3 reacts with p-toluenesulfonyl chloride in dichloromethane, with triethylamine acting as a base.
- Temperature: 25°C
- Duration: 12 hours
Research Findings:
This step introduces a sulfonate group, which serves as a leaving group for subsequent cyclization. TLC confirms complete conversion, and the process yields compound 4 quantitatively.
Step 4: Cyclization via Cesium Carbonate
Reaction: Compound 4 is dissolved in acetonitrile, with cesium carbonate and potassium iodide facilitating intramolecular cyclization to form the spirocyclic core.
- Temperature: 25–90°C
- Duration: 3 hours
Research Findings:
Cesium carbonate acts as a base to promote ring closure, producing compound 5 with a 70% yield. The use of acetonitrile as solvent provides an optimal medium for cyclization.
Step 5: Reduction with Magnesium in Methanol
Reaction: Compound 5 undergoes reduction with magnesium turnings in methanol, leading to the formation of a secondary amine or related intermediate.
- Temperature: 25–80°C
- Duration: 1 hour
Research Findings:
Magnesium-mediated reduction is efficient, with TLC indicating completion. The process yields compound 6 as a yellow oil, ready for protection.
Step 6: Protection with Boc Anhydride
Reaction: Compound 6 reacts with tert-butoxycarbonyl (Boc) anhydride in dichloromethane, with potassium carbonate as base, to protect amine functionalities.
- Temperature: 25°C
- Duration: 12 hours
Research Findings:
This step introduces a Boc protecting group, stabilizing the amine for subsequent hydrogenation. The yield is approximately 38%, with TLC confirming the formation of compound 7.
Step 7: Catalytic Hydrogenation
Reaction: Compound 7 is subjected to hydrogenation using palladium on carbon in methanol, removing protecting groups and reducing the intermediate to the final compound.
- Temperature: 25°C
- Hydrogen pressure: 30 Psi
- Duration: 3 hours
Research Findings:
This catalytic reduction yields the target compound, tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, with an 89% yield, confirmed via TLC and NMR analysis.
Data Summary Table
| Step | Reaction Description | Reagents & Conditions | Yield | Purpose |
|---|---|---|---|---|
| 1 | Ester formation | Ethanol, ammonium acetate, 80°C, 5h | - | Precursor synthesis |
| 2 | Ester reduction | Lithium borohydride, THF, 0–70°C, 2.5h | 100% | Alcohol intermediate |
| 3 | Sulfonylation | p-Toluenesulfonyl chloride, dichloromethane, 25°C, 12h | 100% | Leaving group introduction |
| 4 | Cyclization | Cesium carbonate, acetonitrile, 25–90°C, 3h | 70% | Spirocyclic core formation |
| 5 | Reduction | Magnesium, methanol, 25–80°C, 1h | - | Functional group modification |
| 6 | Protection | Boc anhydride, potassium carbonate, dichloromethane, 25°C, 12h | 38% | Amine protection |
| 7 | Hydrogenation | Palladium on carbon, methanol, 25°C, 3h | 89% | Final deprotection and reduction |
Research Findings and Notes
Reaction Optimization:
The conditions across steps have been optimized for high yields and minimal side reactions, emphasizing mild temperatures and common solvents.Scalability:
The use of inexpensive, commercially available reagents and straightforward procedures suggests good scalability for industrial synthesis.Yield Considerations:
While most steps yield high efficiency, the Boc protection step shows moderate yield, indicating potential for further optimization.Environmental and Safety Aspects: The process employs standard organic solvents and reagents, with attention needed for handling lithium borohydride and palladium catalysts under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate serves as a significant building block in drug development, particularly in the synthesis of bioactive molecules. Its spirocyclic structure is known to confer unique pharmacological properties.
Case Study: Anticancer Agents
Research has indicated that derivatives of spirocyclic compounds exhibit anticancer activity. A study demonstrated that modifications of the spiro structure could lead to compounds with enhanced potency against cancer cell lines, suggesting that tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane derivatives may serve as potential anticancer agents .
Synthetic Methodologies
The compound is utilized in various synthetic routes due to its reactive functional groups. It can act as a precursor for synthesizing more complex molecules through:
- Condensation Reactions : The compound can undergo condensation reactions to form larger molecular frameworks.
Example: Synthesis of Heterocycles
A documented synthesis route involves using tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane as a starting material to create novel heterocyclic compounds, which are essential in pharmaceutical chemistry .
Material Science
In material science, the compound's unique structure allows it to be used in creating advanced materials with specific properties.
Application: Polymer Chemistry
Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have shown that polymers modified with spirocyclic units exhibit improved performance characteristics, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with variations in ring sizes, substituents, or functional groups are critical for exploring structure-activity relationships. Below is a systematic comparison:
Structural Variations in Spiro Ring Systems
Functional Group Modifications
- Ketone vs. Hydroxymethyl/Aminomethyl: The 3-oxo group in the target compound enhances electrophilicity, making it reactive toward nucleophiles like hydrazines or Grignard reagents. In contrast, hydroxymethyl or aminomethyl derivatives (e.g., CAS 1268520-24-6) are tailored for conjugation or hydrogen-bonding interactions .
- Bromo Substituents : Brominated spirocycles (e.g., CAS 1225276-07-2) serve as intermediates for Suzuki or Ullmann couplings, enabling diversification of the spiro scaffold .
Ring Size and Conformational Flexibility
- Spiro[4.4] vs. Spiro[3.5] : Smaller spiro[3.5] systems (e.g., CAS 864448-41-9) exhibit higher ring strain and reduced conformational flexibility compared to spiro[4.4], impacting binding affinity in biological targets .
Key Research Findings
- Drug Discovery : The target compound is integral to synthesizing PROTACs , where its spirocyclic core enhances metabolic stability compared to linear analogs .
- Biological Activity : Spiro[3.5] derivatives (e.g., CAS 864448-41-9) show promise as kinase inhibitors due to their compact, rigid structures .
- Diversification Potential: Brominated spirocycles enable rapid derivatization, as demonstrated in the synthesis of tert-butyl 2-aryl-7-azaspiro[3.5]nonane-7-carboxylates via cross-coupling .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Spiro[3.5] Oxo Derivative | Spiro[4.4] Aminomethyl Derivative |
|---|---|---|---|
| Molecular Weight | 241.28 | 239.31 | 270.33 |
| Purity (Commercial) | ≥97% | ≥95% | ≥95% |
| Storage | 2–8°C, inert | Room temperature | Desiccated, -20°C |
| Solubility | DMSO, DMF | DCM, THF | MeOH, Water |
Biological Activity
Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS Number: 1160246-85-4) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which is often associated with various biological activities. This article provides a detailed overview of its biological activities, including potential therapeutic applications, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| CAS Number | 1160246-85-4 |
| MDL Number | MFCD12198523 |
| Purity | ≥96% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features that allow for interactions with various biological targets:
- Enzyme Inhibition : The spirocyclic structure may allow the compound to fit into the active sites of certain enzymes, potentially inhibiting their activity.
- Receptor Modulation : The presence of nitrogen and oxygen atoms in the structure suggests possible interactions with neurotransmitter receptors or other cellular receptors, modulating their functions.
- Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of various spirocyclic compounds, including derivatives similar to this compound. Results indicated effective inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
- Cytotoxicity and Cancer Research :
- Neuropharmacology :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, and how are diastereomeric byproducts managed?
- Methodology : The compound is synthesized via acid-mediated deprotection (e.g., trifluoroacetic acid, TFA) of intermediates like 1-Oxa-7-azaspiro[4.4]nonan-2-ylmethyl esters, followed by silica gel chromatography using gradients of ethyl acetate/hexanes (80:20). Diastereomers formed during synthesis (e.g., due to stereochemical instability) may require advanced chromatographic separation or kinetic resolution strategies .
- Key Considerations : Monitor reaction progress via LC-MS to identify byproducts. Adjust solvent polarity during column chromatography to resolve diastereomers.
Q. What safety protocols are critical when handling this compound, given its toxicity profile?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Spill Management : Neutralize spills with dry sand or vermiculite, followed by disposal as hazardous waste .
Q. How can the purity and identity of the compound be validated post-synthesis?
- Methodology :
- Analytical Techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC with UV detection (λ = 210–254 nm) for purity assessment (>95%).
- Structural Confirmation : Single-crystal X-ray diffraction (using SHELX software for refinement) or 2D NMR (¹H-¹³C HSQC, HMBC) to resolve spirocyclic connectivity .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this spirocyclic scaffold in ring-opening or functionalization reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites.
- Experimental Validation : React the compound with electrophiles (e.g., alkyl halides) under varying conditions (e.g., THF at –78°C vs. DMF at 60°C) to assess regioselectivity. Compare results with analogous spirocycles (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane derivatives) .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodology :
- Crystallization Optimization : Use solvent vapor diffusion (e.g., hexane/ethyl acetate) or anti-solvent addition (e.g., diethyl ether) to induce slow nucleation.
- Cryoprotection : For X-ray studies, mount crystals in Paratone-N oil at 100 K to prevent lattice disintegration .
Q. How does the compound’s stability under acidic or basic conditions impact its application in multi-step syntheses?
- Methodology :
- Stability Assays : Incubate the compound in pH-adjusted buffers (pH 1–14) at 25°C and 40°C. Monitor degradation via ¹H NMR or LC-MS.
- Findings : The tert-butyl carbamate group is labile under strong acids (e.g., HCl/dioxane), necessitating mild deprotection conditions (e.g., TFA in DCM, 0°C) .
Key Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
